molecular formula C17H11Br B043492 1-(Bromomethyl)pyrene CAS No. 2595-90-6

1-(Bromomethyl)pyrene

Cat. No.: B043492
CAS No.: 2595-90-6
M. Wt: 295.2 g/mol
InChI Key: UGMXRPVWWWDPFC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)pyrene is an organic compound with the molecular formula C₁₇H₁₁Br. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its photophysical properties. The bromomethyl group attached to the pyrene core makes this compound particularly useful in various chemical reactions and applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(Bromomethyl)pyrene plays a significant role in biochemical reactions, particularly in the synthesis of fluorophores. These fluorophores are used for the fluorescent sensing of various analytes, including metal ions like Cd 2+, Zn 2+ and adenosine triphosphate (ATP) at physiological pH .

Cellular Effects

Its role in the synthesis of fluorophores suggests that it may influence cell function, particularly in relation to cellular signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily related to its role in the synthesis of fluorophores. These fluorophores can bind to various biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Its stability and potential long-term effects on cellular function suggest that it may have significant implications for in vitro or in vivo studies .

Dosage Effects in Animal Models

Given its role in the synthesis of fluorophores, it is likely that its effects may vary depending on the dosage .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis of fluorophores. It may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Given its role in the synthesis of fluorophores, it may interact with various transporters or binding proteins .

Subcellular Localization

Given its role in the synthesis of fluorophores, it may be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)pyrene can be synthesized through the bromination of pyrene. One common method involves the use of bromine in carbon tetrachloride (CCl₄) as a solvent. The reaction typically requires stirring the mixture for a few hours until the solution changes color, indicating the completion of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The bromination reaction is often followed by purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)pyrene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 1-(azidomethyl)pyrene, while oxidation with potassium permanganate can produce 1-(carboxymethyl)pyrene .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the bromomethyl group, which provides a versatile site for further functionalization. This makes it particularly useful in the synthesis of complex molecules and materials with specific properties .

Properties

IUPAC Name

1-(bromomethyl)pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Br/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMXRPVWWWDPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361552
Record name 1-(bromomethyl)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2595-90-6
Record name 1-(bromomethyl)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2595-90-6
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Synthesis routes and methods I

Procedure details

A 10.00 g sample (43.1 mmol) of 1-Pyrenemethanol was dissolved in 250 mL of benzene with slight heating. The mixture was returned to room temperature and 1.63 mL (4.24 g, 17.24 mmol) of phosphorus tribromide were slowly added. The mixture was brought to reflux and stirred for 2 h. The mixture was returned to room temperature, and poured into a separatory funnel containing 500 mL 3:2 Et2O:H2O. The organic fraction was washed twice with 100 mL H2O and dried over anhydrous Na2SO4. Solvent was removed under reduced pressure to yield 1-(bromomethyl)pyrene (12.030 g, 95.0%) as a dark yellow powder. TLC (SiO2, 1:1 Hexane:EtOAc) Rƒ=0.95. Mp=270° C. (dec) 1H NMR (CDCl3), δ 5.28 (s, 2H), 8.0-8.3 (m, 9H from pyrene). 13C NMR (CDCl3), δ32.643, 123.258-132.374 16 pks from pyrene.
Quantity
43.1 mmol
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reactant
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250 mL
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1.63 mL
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reactant
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Synthesis routes and methods II

Procedure details

Firstly, 500 mg of (1-pyrenyl)methanol as the starting material was dissolved in 20 mL of dehydrated dichloromethane, and then 1 mL of PBr3 was slowly dropped into the solution that was kept in an ice bath of 0° C. in an N2-atmosphere. After 12 hours of stirring with a magnetic stirrer, the mixture was neutralized with 50 ml of 0.3M sodium bicarbonate solution (4 g/150 mL) three times using a separating funnel, and then CH2Cl2 was used to extract the organic phase in the mixture. After the moisture in the organic phase was removed by anhydrous MgSO4, the solvent in the organic phase was removed under a reduced pressure to obtain 547 mg of (1-pyrenyl)bromomethane in a high purity. The completion of the bromination was confirmed by the 1H-NMR spectrum of the product in FIG. 3A and the mass spectrum (molecular weight=295.17) of the same.
Quantity
500 mg
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20 mL
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1 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-(bromomethyl)pyrene contribute to the construction of complex molecular structures?

A1: this compound serves as a versatile building block for synthesizing complex molecules due to its reactive bromomethyl group. [] This group readily undergoes nucleophilic substitution reactions, allowing for the attachment of this compound to various substrates. In the research by Yang et al., this compound was utilized to functionalize a "crab-like" molecule derived from bicyclo[2.2.2]octene. [] This functionalization led to the creation of a molecule with two pyrene units, capable of interacting with each other and exhibiting interesting luminescent properties.

Q2: What makes the incorporation of pyrene units, introduced via this compound, interesting for material science?

A2: Pyrene is known for its unique photophysical properties, including strong fluorescence and the ability to form excimers (excited dimers). [] When two pyrene units are brought into close proximity, as seen in the "crab-like" molecule functionalized with this compound, they can engage in π-π stacking interactions. [] This stacking leads to altered luminescent behavior compared to individual pyrene molecules, making these systems attractive for applications in sensors and optoelectronic devices.

Q3: Beyond luminescence, are there other potential applications of molecules functionalized with this compound?

A3: The "crab-like" molecules functionalized with this compound also demonstrate the ability to bind metal ions, as shown by their complexation with silver ions. [] This complexation arises from the presence of nitrogen-containing groups within the "crab-like" structure, which can coordinate to metal centers. Combining the metal-binding properties with the inherent luminescence of pyrene opens up possibilities for designing novel sensors for metal ions. These sensors could find applications in environmental monitoring or biological studies.

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